molecular formula C20H26O2S2 B12683589 3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic CAS No. 74531-92-3

3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic

Katalognummer: B12683589
CAS-Nummer: 74531-92-3
Molekulargewicht: 362.6 g/mol
InChI-Schlüssel: ULASVUWQIDDGDH-SPCJURDBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic is a chemical compound with the molecular formula C20H26O2S2. This compound is characterized by its unique structure, which includes multiple rings and sulfide groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic typically involves the reaction of estrone with ethylene dithiol under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the cyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include hormonal signaling or metabolic processes, depending on the context of its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Estrone: A precursor in the synthesis of 3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic.

    Ethylene dithiol: Another precursor used in the synthesis.

    Sulfoxides and sulfones: Oxidized derivatives of the compound

Uniqueness

This compound is unique due to its specific cyclic structure and the presence of both ketone and sulfide groups. This combination of features imparts distinct chemical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

74531-92-3

Molekularformel

C20H26O2S2

Molekulargewicht

362.6 g/mol

IUPAC-Name

(8'R,9'S,10'R,13'S,14'S)-13'-methylspiro[1,3-dithiolane-2,3'-6,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-2',17'-dione

InChI

InChI=1S/C20H26O2S2/c1-19-7-6-13-14(16(19)4-5-17(19)21)3-2-12-11-20(23-8-9-24-20)18(22)10-15(12)13/h11,13-16H,2-10H2,1H3/t13-,14+,15-,16-,19-/m0/s1

InChI-Schlüssel

ULASVUWQIDDGDH-SPCJURDBSA-N

Isomerische SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC5(C(=O)C[C@H]34)SCCS5

Kanonische SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC5(C(=O)CC34)SCCS5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.